5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to facilitate the formation of the difluoromethyl group . Additionally, metal-based methods have been employed to transfer the CF2H group to specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Scientific Research Applications
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Shares the difluoromethyl group but differs in its overall structure and applications.
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole: Another compound with a difluoromethyl group, used in different chemical contexts.
Uniqueness
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one stands out due to its unique combination of the benzothiazolone core and the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5F2NOS |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)4-1-2-6-5(3-4)8(12)11-13-6/h1-3,7H,(H,11,12) |
InChI Key |
HQOPIRHNWXBRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=O)NS2 |
Origin of Product |
United States |
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